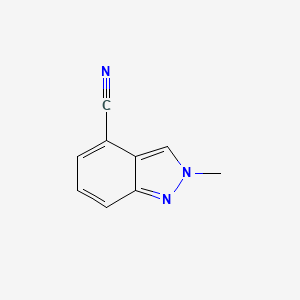
2-メチル-2H-インダゾール-4-カルボニトリル
説明
2-Methyl-2H-indazole-4-carbonitrile is a useful research compound. Its molecular formula is C9H7N3 and its molecular weight is 157.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methyl-2H-indazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-2H-indazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌剤
2-メチル-2H-インダゾール-4-カルボニトリル誘導体は、抗菌活性を有することが判明しています。 これらは、黄色ブドウ球菌属、緑膿菌、プロテウス属、および大腸菌の試験培養に対して中程度から高い活性を示しました .
抗炎症剤
インダゾール誘導体は、抗炎症作用を有することが判明しています。 これらは、抗炎症薬の開発に使用されてきました .
抗癌剤
インダゾール含有複素環式化合物は、抗癌剤など、さまざまな薬効があります .
抗うつ剤
インダゾール誘導体は、抗うつ薬の開発にも使用されてきました .
降圧剤
呼吸器疾患の治療
インダゾールは、呼吸器疾患の治療のためにホスホイノシチド3-キナーゼδの選択的阻害剤として使用できます .
鎮痛剤
インダゾール誘導体は、完全フロイントアジュバント(CFA)によって誘発される機械的過敏症およびストレプトゾトシンモデルによって誘発される糖尿病性ニューロパチーにおける機械的過敏症において、優れた鎮痛活性を示しました .
合成アプローチ
2-メチル-2H-インダゾール-4-カルボニトリルの合成には、遷移金属触媒反応、還元環化反応、および2-アジドベンズアルデヒドとアミンからの触媒と溶媒を使用しない連続的なC–N結合とN–N結合の形成による2H-インダゾールの合成が含まれます .
生化学分析
Biochemical Properties
2-Methyl-2H-indazole-4-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 2-Methyl-2H-indazole-4-carbonitrile, have been shown to inhibit specific enzymes such as phosphoinositide 3-kinase δ, which is involved in respiratory diseases . The compound’s interaction with these enzymes can lead to significant biochemical changes, impacting various metabolic pathways and cellular processes.
Cellular Effects
The effects of 2-Methyl-2H-indazole-4-carbonitrile on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that indazole derivatives, including 2-Methyl-2H-indazole-4-carbonitrile, exhibit anti-proliferative effects on various human cancer cell lines, such as HL60, KB, SMMC-7721, HCT116, and A549 . These effects are mediated through the compound’s ability to interfere with key signaling pathways and regulatory mechanisms within the cells.
Molecular Mechanism
At the molecular level, 2-Methyl-2H-indazole-4-carbonitrile exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound’s interaction with phosphoinositide 3-kinase δ results in the inhibition of this enzyme, thereby affecting downstream signaling pathways involved in cell growth and survival . Additionally, 2-Methyl-2H-indazole-4-carbonitrile can modulate the activity of other enzymes and proteins, further influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Methyl-2H-indazole-4-carbonitrile in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various experimental conditions, maintaining its biological activity over time . Prolonged exposure to 2-Methyl-2H-indazole-4-carbonitrile can lead to gradual degradation, affecting its efficacy and potency. Long-term studies have also indicated potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Methyl-2H-indazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . Higher doses can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
2-Methyl-2H-indazole-4-carbonitrile is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily involves oxidative reactions mediated by cytochrome P450 enzymes . These reactions lead to the formation of metabolites that can further participate in biochemical processes. The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular function and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-Methyl-2H-indazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cellular membranes, allowing it to reach various intracellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its bioavailability and therapeutic efficacy.
Subcellular Localization
2-Methyl-2H-indazole-4-carbonitrile exhibits distinct subcellular localization patterns, which can impact its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of certain functional groups on the compound can facilitate its localization to the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism.
特性
IUPAC Name |
2-methylindazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-6-8-7(5-10)3-2-4-9(8)11-12/h2-4,6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVBGVWMIAYPNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=CC=C2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1452881.png)


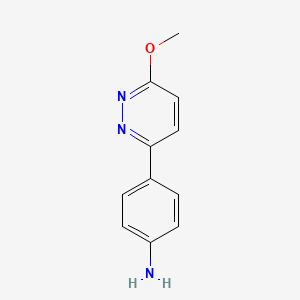
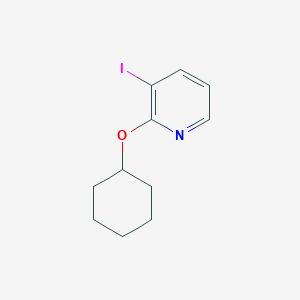
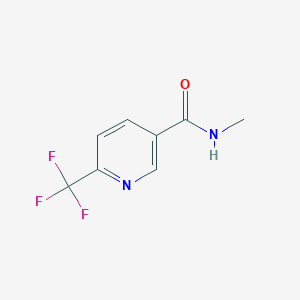
![5-[2-(Morpholin-4-yl)ethyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B1452891.png)
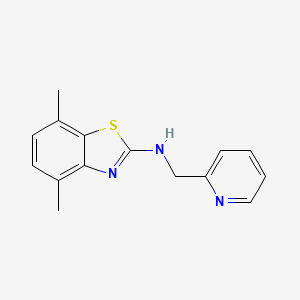
![[2-({[(4-Methylphenyl)amino]carbonyl}amino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1452893.png)
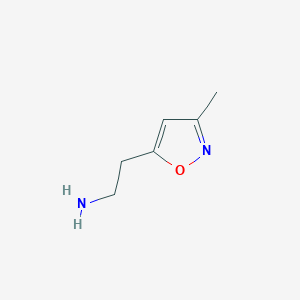
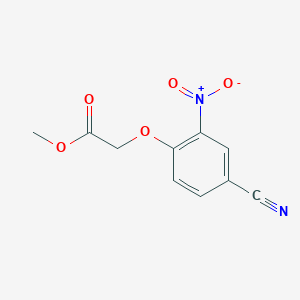
![1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1452901.png)

